6-Chloro-4-iodonicotinonitrile
Overview
Description
6-Chloro-4-iodonicotinonitrile is a chemical compound with the molecular formula C6H2ClIN2 . It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, 6-chloronicotinonitrile reacts with n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran and hexane at -80°C for 1 hour . In the second stage, iodine is added to the mixture in tetrahydrofuran and hexane . The reaction is then quenched with water and extracted with diethyl ether .Physical and Chemical Properties Analysis
This compound has a boiling point of 329.3±42.0°C at 760 mmHg . It should be stored in a tightly closed container, in a cool and dry place .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloro-4-iodonicotinonitrile is utilized in the synthesis of various heterocyclic compounds. For instance, Lavecchia et al. (2004) demonstrated its use in creating 3,5-difunctionalized 1-methyl-1H-pyrazolo pyridines through palladium-mediated coupling reactions, contributing to the field of organic chemistry and pharmaceutical research (Lavecchia, Berteina-Raboin, & Guillaumet, 2004).
Palladium-Catalyzed Reactions
Delvare et al. (2011) explored the use of palladium(0) for regioselective C-2 amination of 4,6-dichloronicotinonitrile, showing the potential of this compound derivatives in developing new organic compounds through selective catalytic reactions (Delvare, Koza, & Morgentin, 2011).
Novel Pyrido Pyrimido Thiazine Ring System
Coppola and Shapiro (1981) investigated the reaction of 2-chloronicotinonitrile with thioureas to synthesize a new pyrido pyrimido thiazine ring system. This research highlights the versatility of chloronicotinonitrile derivatives in the creation of novel heterocycles, which are important in drug discovery and development (Coppola & Shapiro, 1981).
Environmental Degradation Studies
Research into the environmental degradation and persistence of similar compounds, like 2-chloro-6-trichloromethylpyridine, has been conducted by Sun et al. (2015). They examined the impact of a nitrification inhibitor on rice yields and nitrogen losses, which is crucial for agricultural and environmental sciences (Sun, Zhang, Powlson, Min, & Shi, 2015).
Safety and Hazards
The safety data sheet for a similar compound, 2-Iodoaniline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
6-chloro-4-iodopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRQDVVPKXZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726991 | |
Record name | 6-Chloro-4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061357-83-2 | |
Record name | 6-Chloro-4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-iodopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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